6-chloro-1-ethyl-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-1-ethyl-1H-1,3-benzodiazole is a benzodiazole derivative that has garnered attention in the scientific community due to its diverse applications in various fields. This compound is characterized by its molecular formula C9H9ClN2 and a molecular weight of 180.64 g/mol . It is known for its unique chemical structure, which includes a chlorine atom and an ethyl group attached to the benzodiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-ethyl-1H-1,3-benzodiazole typically involves the reaction of 6-chloro-1H-benzimidazole with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the ethylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
6-chloro-1-ethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-1,3-benzodiazole: Lacks the ethyl group present in 6-chloro-1-ethyl-1H-1,3-benzodiazole.
1-ethyl-1H-1,3-benzodiazole: Lacks the chlorine atom present in this compound.
6-chloro-1-methyl-1H-1,3-benzodiazole: Contains a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and an ethyl group on the benzodiazole ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
6-chloro-1-ethylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-4-3-7(10)5-9(8)12/h3-6H,2H2,1H3 |
InChI Key |
AXKQUPOVGQJNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.